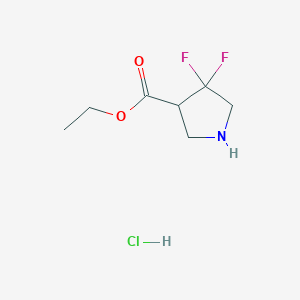

ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride

Description

Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride (CAS: 1373502-70-5; molecular formula: C₇H₁₂ClF₂NO₂) is a fluorinated pyrrolidine derivative characterized by a five-membered saturated ring with two fluorine atoms at the 4-position and an ethyl ester group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research . It is primarily used as a building block in drug discovery, particularly for modifying pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

ethyl 4,4-difluoropyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-2-12-6(11)5-3-10-4-7(5,8)9;/h5,10H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEZNVGZPLCNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780567-10-3 | |

| Record name | ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4,4-difluoropyrrolidine-3-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield. The reaction conditions may include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions and solvents such as dichloromethane, ethanol, or water .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its unique structure allows for modifications that enhance pharmacological properties. The following table summarizes its potential medicinal applications:

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For instance, it can be transformed into derivatives that possess enhanced activity against specific biological targets. The following case studies illustrate its utility in synthesis:

- Case Study 1: Synthesis of Antihypertensive Agents

- Case Study 2: Development of Antiallergy Drugs

Pharmacological Properties

The pharmacological properties of this compound have been extensively studied:

- Bioactivity : Compounds derived from this structure have shown promising bioactivity against various targets, including cardiovascular and inflammatory pathways.

- Safety Profile : Preliminary studies indicate a favorable safety profile, with low toxicity observed in animal models during pharmacokinetic evaluations .

Mechanism of Action

The mechanism of action of ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target . The presence of fluorine atoms in the compound enhances its binding affinity to certain proteins, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Structural Analogues: Key Differences

Physical and Chemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to freebase analogs (e.g., methyl 4,4-difluoropyrrolidine-3-carboxylate HCl has solubility >50 mg/mL in water) .

- Stability: Fluorine atoms at the 4-position reduce ring puckering strain in pyrrolidine, enhancing thermal stability compared to non-fluorinated analogs .

- Basicity : Piperidine derivatives (e.g., ethyl 4,4-difluoropiperidine-3-carboxylate HCl) exhibit higher pKa (~10.5) than pyrrolidine analogs (~8.5) due to reduced ring strain .

Biological Activity

Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

This compound is characterized by its difluorinated pyrrolidine structure, which may enhance its biological activity compared to non-fluorinated analogs. The presence of fluorine atoms often influences the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyrrolidine and related compounds can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity in human promyelocytic leukemia HL-60 cells by activating caspase-3 and altering mitochondrial membrane potential through increased intracellular calcium levels and reactive oxygen species (ROS) production .

- Antimicrobial Properties : Compounds with pyrrolidine structures have been noted for their antimicrobial activities against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Biological Activity Data

Case Studies

- Antitumor Case Study : A study investigating the effects of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (a structural analog) found that it significantly reduced cell proliferation in HL-60 cells. The compound was shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives highlighted their effectiveness against resistant strains of bacteria. The study reported that modifications in the carboxylate moiety enhanced the antimicrobial activity, suggesting a structure-activity relationship that could be explored further for this compound .

Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) of pyrrolidine-based compounds. These studies indicate that:

- Fluorination : The introduction of fluorine atoms can significantly enhance the potency and selectivity of compounds against specific biological targets.

- Substituent Effects : Variations in substituents at different positions on the pyrrolidine ring can lead to diverse biological profiles, suggesting that this compound may possess unique pharmacological properties worth investigating.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization can employ statistical Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry). For example, reaction path search methods using quantum chemical calculations (e.g., density functional theory) can predict optimal fluorination pathways and minimize side products .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation, particularly to verify difluorination at the 4,4-positions. High-Resolution Mass Spectrometry (HRMS) and LC-MS validate molecular weight and purity. Purity assays should use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .

Q. How should the compound be stored to maintain stability, given its hygroscopic hydrochloride salt form?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be included to mitigate hygroscopicity. Stability testing under accelerated conditions (40°C/75% RH) can predict shelf life. Avoid aqueous solutions unless immediately used, as hydrolysis may occur .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict reactivity or byproduct formation during synthesis?

- Methodological Answer : Reaction path search algorithms (e.g., IRC calculations) can model transition states and intermediates for fluorination steps. Tools like Gaussian or ORCA simulate reaction thermodynamics, identifying favorable pathways. Coupling computational predictions with experimental validation (e.g., in situ FTIR monitoring) reduces trial-and-error approaches .

Q. What strategies mitigate side reactions (e.g., over-fluorination or ester hydrolysis) during synthesis?

- Methodological Answer : Controlled addition of fluorinating agents at low temperatures (–78°C) minimizes over-fluorination. Protecting groups (e.g., tert-butyl esters) can shield carboxylate moieties during harsh conditions. Post-reaction quenching with mild bases (e.g., NaHCO₃) neutralizes residual reagents .

Q. How to design in vivo studies to assess pharmacological activity, such as NMDA receptor modulation?

- Methodological Answer : Use discriminative stimulus assays in rodent models, comparing effects to known NMDA antagonists (e.g., PCP). Dose-response curves and receptor-binding assays (e.g., radioligand displacement with [³H]MK-801) quantify potency. Include control groups to rule out non-specific effects .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

- Methodological Answer : Re-examine synthesis steps for potential regioisomers or impurities. Use 2D NMR (COSY, HSQC) to assign fluorine environments. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Computational NMR chemical shift predictions (e.g., DFT) can corroborate assignments .

Q. What factors are critical when scaling up synthesis from laboratory to pilot plant?

- Methodological Answer : Optimize heat and mass transfer using flow chemistry or segmented reactors. Conduct hazard assessments for exothermic fluorination steps. Pilot-scale purification may require switching from column chromatography to crystallization (e.g., solvent/antisolvent systems). Process Analytical Technology (PAT) ensures real-time quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.